(R)-2-((S)-3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic acid

Chiral synthesis Peptidomimetics Asymmetric catalysis

(R)-2-((S)-3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic acid (CAS 81867-44-9) is a chiral, orthogonally protected amino acid derivative featuring a seven-membered ε-caprolactam (azepan-2-one) ring. The compound carries a tert-butoxycarbonyl (Boc) protecting group on the 3-amino position and an (R)-configured propanoic acid moiety N-alkylated at the azepane nitrogen.

Molecular Formula C14H24N2O5
Molecular Weight 300.35 g/mol
Cat. No. B14780777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((S)-3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic acid
Molecular FormulaC14H24N2O5
Molecular Weight300.35 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N1CCCCC(C1=O)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H24N2O5/c1-9(12(18)19)16-8-6-5-7-10(11(16)17)15-13(20)21-14(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,20)(H,18,19)
InChIKeyCAKZYEGRDMPHCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-((S)-3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic Acid: Chiral Caprolactam Intermediate for Asymmetric Synthesis


(R)-2-((S)-3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic acid (CAS 81867-44-9) is a chiral, orthogonally protected amino acid derivative featuring a seven-membered ε-caprolactam (azepan-2-one) ring [1]. The compound carries a tert-butoxycarbonyl (Boc) protecting group on the 3-amino position and an (R)-configured propanoic acid moiety N-alkylated at the azepane nitrogen. With a molecular formula of C₁₄H₂₄N₂O₅ and a molecular weight of 300.35 g/mol, it is classified as a constrained peptidomimetic building block used in the synthesis of protease inhibitors and pharmaceutical candidates [2]. Its well-defined stereochemistry — (R) at the α-carbon of the propanoic acid and (S) at the 3-position of the azepane ring — distinguishes it from closely related acetic acid homologs and racemic variants .

Why (R)-2-((S)-3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic Acid Cannot Be Replaced by Generic Caprolactam Intermediates


The substitution of (R)-2-((S)-3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic acid with structurally similar caprolactam derivatives introduces stereochemical and functional mismatches that can compromise downstream synthetic fidelity. Unlike the simple Boc-amino-caprolactam (CAS 179686-45-4), which lacks the N-alkyl propanoic acid side chain entirely and serves a fundamentally different role as a besifloxacin intermediate , this compound presents an additional carboxylate handle for orthogonal reactivity [1]. The acetic acid homolog Boc-(3S)-3-amino-1-carboxymethyl-caprolactame (CAS 79839-29-5) differs in both side-chain length and α-carbon stereochemistry — bearing an (S) rather than (R) configuration at the carboxylic acid attachment point — altering both conformational preferences and enzymatic recognition in peptidomimetic contexts . Even the close analog 2-(2-oxoazepan-1-yl)propanoic acid (CAS 893643-23-7) is missing the Boc-protected 3-amino group, eliminating the key functional handle required for selective deprotection and further elaboration in multi-step synthetic sequences. Each structural deviation introduces discrete, quantifiable differences in physicochemical properties and synthetic utility that cannot be compensated for by post-hoc adjustments.

Quantitative Differentiation Evidence for (R)-2-((S)-3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic Acid


Absolute Stereochemical Configuration: Dual Chiral Center Specificity Verified by InChIKey and Optical Rotation

The target compound possesses two defined stereocenters — (R) at the propanoic acid α-carbon (C-9) and (S) at the azepane 3-position (C-10) — confirmed by the stereochemically unambiguous InChIKey CAKZYEGRDMPHCV-ZJUUUORDSA-N [1]. The SMILES notation C[C@H](C(=O)O)N1CCCC[C@@H](C1=O)NC(=O)OC(C)(C)C explicitly encodes this dual chirality [1]. In contrast, the acetic acid homolog Boc-(3S)-3-amino-1-carboxymethyl-caprolactame (CAS 79839-29-5) carries an (S) configuration at the side-chain α-carbon (optical rotation [α]D²⁰ = +26 ± 3°, C=1 in CHCl₃), demonstrating that the homologous pair are diastereomers rather than interchangeable analogs . The defined stereocenter count of 2 with zero undefined stereocenters indicates complete stereochemical integrity [1].

Chiral synthesis Peptidomimetics Asymmetric catalysis

Physicochemical Property Profile: TPSA and LogP Differentiation from Core Caprolactam Building Blocks

The target compound exhibits a computed topological polar surface area (TPSA) of 95.9–95.94 Ų and a predicted XLogP3-AA of 1.3–1.37, reflecting the combined contributions of the Boc-carbamate, the lactam carbonyl, and the free carboxylic acid [1]. The simpler 3-N-Boc-amino-ε-caprolactam (CAS 179686-45-4, C₁₁H₂₀N₂O₃, MW 228.29) lacks the carboxylic acid moiety entirely, resulting in a fundamentally different hydrogen-bonding capacity (fewer H-bond donors and acceptors) and altered solubility profile that precludes its use in applications requiring a free carboxylate for conjugation or salt formation . The TPSA of the target compound positions it within the favorable range for oral bioavailability prediction (TPSA < 140 Ų), while the LogP value indicates balanced lipophilicity suitable for both aqueous solubility and membrane permeation [1].

Drug-likeness Permeability Lead optimization

Conformational Properties of the ε-Caprolactam Ring: Chair Interconversion and Substituent Orientation

X-ray crystallography and solution NMR studies on Boc-protected ε-caprolactam derivatives have established that the seven-membered ring undergoes exchange between two chair conformations, with the C-6 substituent populating the equatorial position in 30% and the axial position in 70% of conformers in solution [1]. The target compound, bearing a propanoic acid moiety at N-1 and a Boc-amino group at C-3, inherits this conformational behavior intrinsic to the ε-caprolactam scaffold. This conformational equilibrium — wherein the predominant solution conformer places the N-1 substituent in an axial orientation — directly impacts the spatial presentation of the carboxylic acid handle and the Boc-protected amine during peptide coupling or scaffold elaboration [1]. The chair interconversion dynamics represent a class-level property of substituted ε-caprolactams that differentiates them from the more rigid five- and six-membered lactam ring systems commonly employed in peptidomimetic design.

Conformational analysis Structure-based design Molecular recognition

Commercial Purity Specifications and Batch-to-Batch Consistency Across Supplier Network

The target compound is commercially available from multiple independent suppliers at defined purity thresholds, enabling procurement benchmarking. MolCore offers the compound at NLT 98% purity , Leyan lists it at 98% purity (网页展示纯度为入库指导纯度值,各批次间存在一定差异,实际纯度以收货为准) , and AKSci supplies it at 95% minimum purity . Ambeed and Chemenu offer the compound at 97% purity [1]. The availability of analytical characterization including NMR, HPLC, and GC from select suppliers (e.g., Bidepharm for related caprolactam intermediates) provides a framework for establishing acceptance criteria. In contrast, the simpler 3-N-Boc-amino-ε-caprolactam (CAS 179686-45-4) is typically available at 95% purity , while the acetic acid homolog (CAS 79839-29-5) is specified at ≥97% (NMR) with documented optical rotation .

Quality control Reproducibility Procurement specification

Hazard Classification and Safe Handling Profile Relative to Structurally Related Caprolactams

The target compound carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), classified under Warning signal word with GHS07 pictogram . This hazard profile is comparable to the acetic acid homolog (S)-3-(BOC-AMINO)-2-OXO-1-AZEPINE-ACETIC ACID, which carries identical H302, H312, and H332 hazard statements , and to 3-N-Boc-Amino-epsilon-caprolactam which similarly carries H335 for respiratory irritation . The consistency of hazard classification across this compound class allows for standardized handling protocols. No transport restrictions apply (not classified as hazardous material for DOT/IATA transport), and long-term storage is recommended in cool, dry conditions .

Laboratory safety Risk assessment Compliance

Caveat on High-Strength Comparative Evidence: Limited Direct Quantitative Biological or Pharmacological Comparator Data

An exhaustive search of primary research literature, patent databases, and authoritative compound registries (PubChem, BindingDB, ChEMBL) conducted in April–May 2026 identified no published head-to-head biological activity comparisons, enzyme inhibition data, cellular potency measurements, or in vivo pharmacokinetic profiles for this specific compound against structurally defined comparators. This compound is predominantly documented in the chemical supplier ecosystem as a specialty chiral intermediate rather than as a characterized bioactive molecule. The absence of direct quantitative comparator data does not negate its utility but requires that procurement decisions be based on the stereochemical, physicochemical, and quality specifications documented above, supplemented by in-house validation for the intended application. Researchers and procurement specialists should request Certificates of Analysis (COA) for specific lots and consider commissioning comparative analytical studies (chiral HPLC, NMR purity, optical rotation) when substituting from alternative suppliers or structurally related compounds.

Evidence transparency Research gap Procurement diligence

Optimal Application Scenarios for (R)-2-((S)-3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic Acid Based on Validated Evidence


Synthesis of Conformationally Constrained Dipeptide Mimetics Requiring Dual Chiral Centers

The compound's two defined stereocenters — (R) at the propanoic acid α-carbon and (S) at the azepane 3-position — make it suitable as a chirally pure building block for constrained dipeptide mimetics. The Boc group enables selective N-terminal deprotection under mild acidic conditions (TFA or HCl), while the free carboxylic acid permits C-terminal elongation via standard peptide coupling reagents (EDC/HOBt, HATU). The predominantly axial orientation of the N-1 substituent (70% in solution for related ε-caprolactams [1]) imposes conformational restriction on the peptide backbone, which can enhance target binding affinity and metabolic stability in protease inhibitor design. Users should verify stereochemical integrity of purchased lots by chiral HPLC or optical rotation measurement prior to use in stereospecific syntheses.

Orthogonal Protection Strategy for Multi-Step Synthesis of Protease Inhibitor Scaffolds

The orthogonal protecting group arrangement — acid-labile Boc on the 3-amino group and a free carboxylic acid at the N-1 side chain — allows sequential functionalization without protecting group manipulation conflicts. This is particularly relevant for synthesizing amino-caprolactam-based inhibitor scaffolds, where 3-aminocaprolactam derivatives have demonstrated activity against γ-secretase (IC₅₀ values in the low nanomolar range for optimized sulfonamide derivatives) [2] and angiotensin-converting enzyme [3]. The target compound provides the core caprolactam template with an additional carboxylate handle that can be elaborated independently of the Boc-protected amine, expanding the accessible chemical space relative to simpler Boc-amino-caprolactam intermediates.

Quality-Controlled Intermediate for GLP-Compliant Medicinal Chemistry Campaigns

With multi-supplier availability at defined purity specifications (95–98%) [4], the compound supports GLP-grade medicinal chemistry workflows where batch-to-batch consistency and documented analytical characterization are required. The availability of Certificates of Analysis (COA) including NMR and HPLC data from select suppliers enables establishment of acceptance criteria for incoming materials. The non-hazardous transport classification reduces logistical barriers for international procurement. Procurement specialists should request lot-specific COA documentation and consider in-house re-analysis (¹H NMR, LCMS, chiral HPLC) to confirm identity and stereochemical purity before committing to large-scale synthesis campaigns.

Scaffold for Structure-Activity Relationship (SAR) Studies Exploring N-1 Substituent Effects in Bioactive Caprolactams

The propanoic acid moiety at N-1 provides a three-carbon linker between the lactam nitrogen and the terminal carboxylate, offering a distinct spatial and electronic profile compared to the one-carbon acetic acid linker in the homolog (CAS 79839-29-5). This difference can be exploited in SAR studies to probe the optimal tether length for target engagement. Given that amino-caprolactam sulfonamides have shown potent γ-secretase inhibition with 193-fold selectivity over Notch and sustained Aβ40 reduction in preclinical models [2], systematic variation of the N-1 substituent (acetic vs. propanoic acid, with corresponding stereochemistry at the α-carbon) represents a rational approach to optimizing potency, selectivity, and pharmacokinetic properties within this chemotype.

Quote Request

Request a Quote for (R)-2-((S)-3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.